Product packaging for D-Sorbitol 6-phosphate barium salt(Cat. No.:CAS No. 108392-12-7)

D-Sorbitol 6-phosphate barium salt

Cat. No.: B1141532
CAS No.: 108392-12-7
M. Wt: 397.46
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of D-Sorbitol 6-phosphate Discovery and Early Research

Early investigations into carbohydrate metabolism led to the identification of various phosphorylated sugars. Research in the mid-20th century, particularly focusing on bacterial metabolism, began to elucidate the pathways involving sugar alcohols. Studies on Lactobacillus casei in 1959 were instrumental in identifying and characterizing D-sorbitol-6-phosphate dehydrogenase, the enzyme responsible for its synthesis, laying the groundwork for understanding its metabolic role. nih.govnih.gov

Overview of D-Sorbitol 6-phosphate's Central Role in Polyol Metabolism Across Biological Systems

The polyol pathway, also known as the sorbitol-aldose reductase pathway, is a two-step process that converts glucose to fructose (B13574). wikipedia.org D-Sorbitol 6-phosphate is a key intermediate in a related pathway where glucose-6-phosphate is first converted to sorbitol-6-phosphate (B1195476). In this pathway, aldose reductase reduces glucose to sorbitol, which is then oxidized to fructose by sorbitol dehydrogenase. wikipedia.orgnih.govnih.gov When glucose levels are high, the normal pathway of glucose phosphorylation by hexokinase can become saturated, leading to an increased flux of glucose through the polyol pathway. wikipedia.orgyoutube.com

Prevalence and Distribution in Plants (e.g., Rosaceae family)

Sorbitol is a significant product of photosynthesis and a primary transport and storage carbohydrate in many plant families, most notably the Rosaceae family, which includes apples, pears, peaches, and plums. nih.govnih.govwikipedia.orgfrontiersin.org In these plants, the synthesis of sorbitol from photosynthetically produced glucose is a key metabolic process. The enzyme sorbitol-6-phosphate dehydrogenase (S6PDH) catalyzes the conversion of glucose-6-phosphate to sorbitol-6-phosphate, which is then dephosphorylated to sorbitol. nih.govfrontiersin.org The presence of sorbitol is a shared biochemical characteristic of the Amygdaloideae and Dryadoideae subfamilies within the Rosaceae. wikipedia.org Research has shown that the expression of the S6PDH gene can be elevated under stress conditions in plants like apples and peaches. frontiersin.org

Occurrence and Function in Microorganisms (e.g., Escherichia coli, Lactobacillus casei)

D-Sorbitol 6-phosphate is a recognized metabolite in various microorganisms, including Escherichia coli and Lactobacillus casei. nih.govoup.comoup.com In E. coli, it is part of the fructose and mannose metabolism. wikipedia.org The enzyme D-sorbitol-6-phosphate 2-dehydrogenase in E. coli catalyzes the conversion of D-fructose 6-phosphate to D-sorbitol 6-phosphate. nih.gov Studies have focused on the genes involved in sorbitol utilization in L. casei, identifying the gutF gene that encodes for sorbitol-6-phosphate dehydrogenase. oup.comoup.comasm.org In some engineered strains of L. casei, the expression of this gene allows for the synthesis of sorbitol from glucose. oup.comoup.com

Presence as a Primary Metabolite in Animal Systems

D-Sorbitol 6-phosphate is considered a primary metabolite, meaning it is directly involved in normal growth, development, and reproduction. hmdb.ca It has been identified as a metabolite in mice. nih.gov In animals, the liver is the primary site of sorbitol metabolism. bio-conferences.org The polyol pathway, where sorbitol is an intermediate, is active in various tissues. nih.govnih.gov For instance, the pathway is important for the production of spermatocytes in the seminal vesicles of the testes. youtube.com

Structural Basis for Biochemical Reactivity of D-Sorbitol 6-phosphate

The biochemical reactivity of D-Sorbitol 6-phosphate is dictated by its molecular structure. It is a hexahydric alcohol, meaning it has six hydroxyl (-OH) groups, and is an isomer of mannitol. chemicalbook.com The phosphate (B84403) group at the 6th carbon position is key to its role as a metabolic intermediate, often serving as a recognition site for enzymes and preventing the molecule from crossing cell membranes. The enzyme D-sorbitol-6-phosphate dehydrogenase catalyzes the reversible reaction between D-sorbitol 6-phosphate and D-fructose 6-phosphate, involving the transfer of electrons with NAD+ as a cofactor. wikipedia.org The systematic name for this enzyme is D-sorbitol-6-phosphate:NAD+ 2-oxidoreductase. wikipedia.org

Compound Name Synonyms Molecular Formula
D-Sorbitol 6-phosphateSorbitol-6-phosphate, D-glucitol 6-phosphateC6H15O9P
D-Sorbitol 6-phosphate barium saltC6H13BaO9P
D-GlucoseC6H12O6
D-FructoseC6H12O6
D-SorbitolD-glucitolC6H14O6
D-MannitolC6H14O6
D-Fructose 6-phosphateC6H13O9P
Glucose-6-phosphateC6H13O9P
NAD+Nicotinamide (B372718) adenine (B156593) dinucleotideC21H27N7O14P2
NADHReduced nicotinamide adenine dinucleotideC21H29N7O14P2
NADPHNicotinamide adenine dinucleotide phosphateC21H28N7O17P3
Enzyme Name Systematic Name Function
Sorbitol-6-phosphate dehydrogenase (S6PDH)D-sorbitol-6-phosphate:NAD+ 2-oxidoreductaseCatalyzes the conversion of glucose-6-phosphate to sorbitol-6-phosphate.
Aldose reductaseReduces glucose to sorbitol.
Sorbitol dehydrogenaseOxidizes sorbitol to fructose.
HexokinasePhosphorylates glucose to glucose-6-phosphate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13BaO9P B1141532 D-Sorbitol 6-phosphate barium salt CAS No. 108392-12-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

barium(2+);[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h3-11H,1-2H2,(H2,12,13,14);/q;+2/p-2/t3-,4+,5+,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEIDNTXSPRLJW-BTVCFUMJSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(COP(=O)([O-])[O-])O)O)O)O)O.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O)O)O.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BaO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymology of D Sorbitol 6 Phosphate Metabolism

Sorbitol-6-phosphate (B1195476) Dehydrogenase (S6PDH) / Aldose-6-phosphate Reductase (A6PR)

Sorbitol-6-phosphate dehydrogenase (EC 1.1.1.140 and EC 1.1.1.200) is a pivotal enzyme in the synthesis of sorbitol. wikipedia.orgacs.org It facilitates the conversion of D-glucose-6-phosphate to D-sorbitol-6-phosphate in an NADPH-dependent reaction. hmdb.ca This enzyme has been isolated and studied from a variety of organisms, including plants like apple and loquat, as well as microorganisms such as Escherichia coli and rice, revealing both conserved features and species-specific differences.

Molecular Characterization and Purification Methodologies

The purification and characterization of S6PDH/A6PR from various sources have been instrumental in understanding its structure and function. These processes typically involve initial extraction from the source organism followed by a series of chromatographic steps to achieve a high degree of purity.

The initial step in purifying S6PDH involves its extraction from the source tissue or cells. For plant sources such as apple (Malus domestica) seedlings and leaves, as well as loquat (Eriobotrya japonica) leaves, the tissue is typically homogenized in a suitable buffer to release the cellular contents. researchgate.netrsc.org Similarly, for microorganisms like E. coli and rice (Oryza sativa), cell lysis is performed to obtain a crude extract containing the enzyme. uniprot.orgnih.gov In some instances, recombinant DNA technology has been employed to express the enzyme from apple leaves in E. coli, which simplifies the initial isolation process. oup.com

Following initial extraction, various chromatographic techniques are employed to purify S6PDH/A6PR. Affinity chromatography is a particularly effective method, often utilizing matrices like Blue Sepharose, which has an affinity for NADP-binding enzymes. rsc.org For instance, S6PDH from apple seedlings was purified using a procedure that included two affinity chromatography steps. researchgate.netnih.gov Gel filtration chromatography is another common technique used to separate proteins based on their size and has been applied in the purification of S6PDH from loquat leaves. rsc.org The combination of these chromatographic strategies allows for the isolation of a homogeneous enzyme preparation suitable for detailed characterization.

Once purified, the molecular mass and subunit structure of S6PDH/A6PR are determined. The enzyme from apple seedlings has been shown to be a homodimer, with a native molecular mass of approximately 65,000 Daltons and a single polypeptide chain with an apparent relative mass of 36,000 Daltons as determined by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). researchgate.netnih.gov Similarly, the enzyme from loquat leaves is also suggested to be a dimer with a molecular weight of 65,000 at pH 8.0, composed of subunits with a mass of 33,000 Daltons. rsc.org Studies on the recombinant enzyme from apple leaves have further highlighted the importance of the dimeric structure for optimal activity. oup.com

Enzyme SourceNative Molecular Mass (Da)Subunit Molecular Mass (Da)Subunit Composition
Apple (Malus domestica)~65,00036,000Homodimer
Loquat (Eriobotrya japonica)65,00033,000Dimer

Catalytic Mechanisms and Reaction Kinetics

The catalytic activity of S6PDH/A6PR is characterized by its specificity for certain substrates and its kinetic parameters, which provide a quantitative measure of its efficiency.

S6PDH/A6PR exhibits a high degree of specificity for its substrates. The enzyme from apple seedlings, for example, readily reduces glucose-6-phosphate to sorbitol-6-phosphate but does not react with sorbitol, glucose, glucose-1-phosphate, or fructose-6-phosphate (B1210287). nih.gov Similarly, the enzyme from loquat leaves does not utilize mannitol-1-phosphate or fructose-6-phosphate as substrates. rsc.org The recombinant S6PDH from rice was found to be active with glucose-6-phosphate and sorbitol-6-phosphate but not with mannose-6-phosphate. uniprot.org

The affinity of the enzyme for its substrates is quantified by the Michaelis constant (Km). A lower Km value indicates a higher affinity. The Km values for S6PDH/A6PR from various sources have been determined for its primary substrates. For the enzyme from loquat leaves, the Km for sorbitol-6-phosphate is 2.22 mM, and for glucose-6-phosphate, it is 11.6 mM. rsc.org In the case of the partially purified enzyme from apple leaves, the Km values were reported to be 3.9 mM for sorbitol-6-phosphate and 20 mM for glucose-6-phosphate. The recombinant enzyme from rice showed Km values of 7.21 ± 0.5 mM for sorbitol-6-phosphate and 15.9 ± 0.2 mM for glucose-6-phosphate. uniprot.org Notably, fructose-6-phosphate is not a substrate for the enzymes from apple and loquat, and therefore, a Km value is not applicable. researchgate.netrsc.org

Enzyme SourceSubstrateKm Value (mM)
Loquat (Eriobotrya japonica)Sorbitol-6-phosphate2.22
Glucose-6-phosphate11.6
Apple (Malus domestica)Sorbitol-6-phosphate3.9
Glucose-6-phosphate20
Rice (Oryza sativa)Sorbitol-6-phosphate7.21 ± 0.5
Glucose-6-phosphate15.9 ± 0.2
Apple & Loquat Fructose-6-phosphateNot a substrate
Cofactor Requirements and Dynamics (NADPH, NAD+)

The catalytic activity of Sorbitol-6-phosphate dehydrogenase (S6PDH) is critically dependent on the presence of specific cofactors, which act as electron carriers in the reversible conversion of D-sorbitol 6-phosphate to D-fructose 6-phosphate. The cofactor specificity of S6PDH exhibits notable diversity across different organisms, with two main classes of the enzyme identified based on their preference for either nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP+).

In many bacteria, such as Escherichia coli and oral streptococci, S6PDH is an NAD+-dependent enzyme. tandfonline.comnih.gov This means it utilizes NAD+ as the oxidizing agent in the conversion of D-sorbitol 6-phosphate to D-fructose 6-phosphate, generating NADH in the process. tandfonline.comwikipedia.org Conversely, the reverse reaction, the reduction of D-fructose 6-phosphate to D-sorbitol 6-phosphate, requires NADH as the reducing agent. tandfonline.comnih.gov

In contrast, S6PDH found in plants, particularly in members of the Rosaceae family like apple (Malus domestica) and loquat (Eriobotrya japonica), is predominantly NADP+-dependent. uniprot.orgnih.govnih.gov This plant enzyme, also referred to as aldose-6-phosphate reductase, utilizes NADP+ for the oxidation of D-sorbitol 6-phosphate and NADPH for the reduction of D-fructose 6-phosphate. uniprot.orgnih.gov This NADP+ dependency is a key feature of the sorbitol synthesis pathway in these plants, where it is a major photosynthetic product. uniprot.orgoup.com The enzyme in peach (Prunus persica) is also NADP-dependent. oup.com

The choice of cofactor is significant for the metabolic role of the enzyme in the cell. NAD+-linked dehydrogenases are often involved in catabolic pathways that generate ATP, while NADP+-linked dehydrogenases are typically associated with anabolic pathways, providing the reducing power for biosynthesis, and in antioxidant defense. The differing cofactor specificities between bacterial and plant S6PDH reflect their distinct roles in carbohydrate metabolism and biosynthesis in these organisms.

pH Optima and Temperature Dependencies of Catalytic Activity

pH Optima: The optimal pH for S6PDH activity varies depending on the direction of the reaction and the source of the enzyme. For the oxidation of D-sorbitol 6-phosphate, the enzyme generally exhibits a preference for alkaline conditions. In loquat (Eriobotrya japonica), the optimal pH for this reaction is 9.8. nih.govnih.gov Similarly, in oral streptococci, the pH optimum is reported to be greater than 8.5. nih.gov

For the reverse reaction, the reduction of D-fructose 6-phosphate, the optimal pH range is broader and tends to be closer to neutral. In loquat, the enzyme shows maximum activity for glucose-6-phosphate reduction over a wide pH range of 7 to 9. nih.govnih.gov For the NADP-dependent S6PDH from apple seedlings, high activity for the reduction of glucose-6-phosphate is observed over a pH range of 7 to 11. oup.comelsevierpure.com This broader pH range for the reductive reaction in plants is consistent with its proposed role in sorbitol biosynthesis under physiological conditions. nih.gov

Temperature Dependencies: Information regarding the optimal temperature for S6PDH activity is less documented in the available literature. However, like most enzymes, S6PDH activity is expected to increase with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. For instance, the expression of the S6PDH gene from apple in E. coli was induced at 37°C, followed by an overnight incubation at 19°C, suggesting the enzyme is stable and active at these temperatures. tandfonline.com

Kinetic Parameters of Forward and Reverse Reactions

The kinetic parameters of Sorbitol-6-phosphate dehydrogenase (S6PDH), specifically the Michaelis constant (Km) and the maximum velocity (Vmax), provide quantitative measures of the enzyme's affinity for its substrates and its catalytic efficiency. These parameters have been determined for S6PDH from various organisms, revealing insights into its function in different metabolic contexts.

The Km value represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km value indicates a higher affinity of the enzyme for its substrate. The Vmax is the maximum rate of reaction when the enzyme is saturated with substrate.

Studies on S6PDH from different sources have reported a range of Km values for its substrates and cofactors. For the NAD+-dependent enzyme from oral streptococci, the Km for NAD+ was found to be between 0.03 and 0.21 mM, and for D-sorbitol 6-phosphate, it ranged from 0.07 to 0.20 mM. nih.gov In the case of the NADP+-dependent S6PDH from loquat leaves, the Km for NADP+ was 13.5 µM, and for NADPH, it was 1.61 µM. nih.govnih.gov The Km for D-sorbitol 6-phosphate was 2.22 mM, while for glucose-6-phosphate, it was 11.6 mM. nih.govnih.gov The enzyme from rice (Oryza sativa) showed Km values of 7.21 ± 0.5 mM for sorbitol-6-phosphate and 15.9 ± 0.2 mM for glucose-6-phosphate. nih.gov

In apple seedlings, the NADP-dependent S6PDH exhibits a much higher maximum velocity for the reduction of glucose-6-phosphate compared to the oxidation of sorbitol-6-phosphate, especially at neutral pH. oup.comelsevierpure.com This kinetic preference strongly supports the enzyme's primary role in sorbitol biosynthesis in plants. oup.com

Table 1: Kinetic Parameters of Sorbitol-6-phosphate Dehydrogenase from Various Sources

Organism Enzyme Type Substrate/Cofactor Km Value Reference
Oral Streptococci NAD+-dependent NAD+ 0.03 - 0.21 mM nih.gov
Oral Streptococci NAD+-dependent D-Sorbitol 6-phosphate 0.07 - 0.20 mM nih.gov
Loquat (Eriobotrya japonica) NADP+-dependent NADP+ 13.5 µM nih.govnih.gov
Loquat (Eriobotrya japonica) NADP+-dependent NADPH 1.61 µM nih.govnih.gov
Loquat (Eriobotrya japonica) NADP+-dependent D-Sorbitol 6-phosphate 2.22 mM nih.govnih.gov
Loquat (Eriobotrya japonica) NADP+-dependent Glucose-6-phosphate 11.6 mM nih.govnih.gov
Rice (Oryza sativa) NADP+-dependent D-Sorbitol 6-phosphate 7.21 ± 0.5 mM nih.gov
Rice (Oryza sativa) NADP+-dependent Glucose-6-phosphate 15.9 ± 0.2 mM nih.gov

Regulation of S6PDH Activity

The activity of Sorbitol-6-phosphate dehydrogenase (S6PDH) is tightly regulated within the cell to ensure that the rate of D-sorbitol 6-phosphate metabolism is balanced with the metabolic needs of the organism. This regulation is achieved through various mechanisms, including allosteric modulation by metabolites, the influence of ions, and inhibition by specific molecules.

Allosteric Modulation and Feedback Inhibition by Metabolites (e.g., ATP)

Allosteric regulation plays a crucial role in controlling S6PDH activity. Metabolites that are part of related pathways can bind to the enzyme at a site distinct from the active site, causing a conformational change that either enhances or inhibits its activity.

A significant example of this is the inhibition of S6PDH by adenosine (B11128) triphosphate (ATP). In apple seedlings, ATP acts as a potent inhibitor of the NADP-dependent S6PDH. oup.com This inhibition is competitive with respect to NADPH, indicating that ATP likely binds to the cofactor binding site or a site that overlaps with it. The inhibition constant (Ki) for ATP has been determined to be 0.18 mM. Adenosine diphosphate (B83284) (ADP) also inhibits the enzyme, but less effectively, with a Ki of 0.30 mM. oup.com This feedback inhibition by ATP is a key regulatory mechanism, as high levels of ATP, a signal of high energy status in the cell, can downregulate the synthesis of sorbitol, a storage carbohydrate. In oral streptococci, ATP-mediated phosphorylation of glucose occurs, but sorbitol phosphorylation is dependent on phosphoenolpyruvate (B93156), suggesting a different regulatory scheme for sorbitol metabolism in these bacteria. nih.gov

Effects of Divalent Cations and Inorganic Phosphate

The activity of S6PDH can also be modulated by the presence of divalent cations and inorganic phosphate. While specific studies on the direct effect of a wide range of divalent cations on S6PDH are limited, the activity of many dehydrogenases is known to be influenced by ions such as Mg2+, Mn2+, and Ca2+. These ions can play a structural role in the enzyme or participate directly in catalysis.

Inorganic phosphate has been shown to have a regulatory effect on enzymes involved in carbohydrate metabolism. For instance, in apple leaves, inorganic phosphate inhibits sorbitol-6-phosphate phosphatase, the subsequent enzyme in the sorbitol biosynthesis pathway. researchgate.net While the direct effect on S6PDH is not explicitly detailed in the provided results, the regulation of related enzymes suggests that inorganic phosphate levels can indirectly influence the flux through the sorbitol pathway.

Inhibitor Studies and Substrate Analogues

To further understand the mechanism of S6PDH and to develop tools for its study, various inhibitors and substrate analogues have been investigated. Substrate analogues are molecules that are structurally similar to the natural substrate and can bind to the active site, often acting as competitive inhibitors.

In E. coli, several substrate analogues have been identified as inhibitors of S6PDH. 5-phospho-D-arabinonohydroxamic acid and 5-phospho-D-arabinonate are new substrate analogue inhibitors with IC50 values of (40 ± 1) µM and (48 ± 3) µM, respectively. tandfonline.comnih.gov The IC50 value is the concentration of an inhibitor required to reduce the enzyme's activity by half.

Furthermore, D-mannose 6-phosphate, a substrate for the enzyme phosphomannose isomerase, has been identified as the most potent inhibitor of E. coli S6PDH reported to date, with an IC50 value of 7.5 ± 0.4 µM. tandfonline.comnih.gov D-glucose 6-phosphate, another key metabolite, also acts as an inhibitor. tandfonline.com These findings provide valuable tools for probing the active site and reaction mechanism of S6PDH. tandfonline.com Sorbitol 6-phosphate itself has been found to be a competitive inhibitor of phosphoglucose (B3042753) isomerase in apple leaves, indicating a complex interplay of regulation within carbohydrate metabolism. nih.gov

**Table 2: Inhibitors of Sorbitol-6-phosphate Dehydrogenase from *E. coli***

Inhibitor IC50 Value Reference
5-phospho-D-arabinonohydroxamic acid 40 ± 1 µM tandfonline.comnih.gov
5-phospho-D-arabinonate 48 ± 3 µM tandfonline.comnih.gov
D-mannose 6-phosphate 7.5 ± 0.4 µM tandfonline.comnih.gov
Design and Synthesis of Novel Inhibitors

The development of inhibitors for S6PDH is a key area of research for understanding its function and for potential applications. Several substrate analogue inhibitors have been designed and synthesized. Among these are 5-phospho-D-arabinonohydroxamic acid and 5-phospho-D-arabinonate. tandfonline.comnih.gov The synthesis of 5-phospho-D-arabinonohydroxamic acid has been documented as a strategy to mimic the transition state of the enzymatic reaction. nih.govresearchgate.net Another significant inhibitor is D-mannose 6-phosphate, which is a substrate for phosphomannose isomerase. tandfonline.comnih.gov

Evaluation of Inhibition Constants (IC50, Ki)

The potency of these inhibitors is quantified by their inhibition constants, IC50 and Ki. The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. core.ac.ukyoutube.com For the E. coli S6PDH, preliminary studies have reported IC50 values for several inhibitors. 5-phospho-D-arabinonohydroxamic acid and 5-phospho-D-arabinonate were found to be inhibitors of the reduction of D-fructose 6-phosphate catalyzed by S6PDH, with IC50 values of (40 ± 1) μM and (48 ± 3) μM, respectively. tandfonline.comnih.gov Notably, D-mannose 6-phosphate has been identified as a potent inhibitor of E. coli S6PDH, with an IC50 value of 7.5 ± 0.4 μM. tandfonline.comnih.gov The Ki value, which is the dissociation constant of the enzyme-inhibitor complex, provides a more direct measure of binding affinity. youtube.comnih.gov For noncompetitive inhibitors, the Ki can be estimated from the IC50 value. researchgate.net

Inhibitor Data for E. coli Sorbitol-6-phosphate Dehydrogenase

Inhibitor IC50 (μM)
5-phospho-D-arabinonohydroxamic acid 40 ± 1
5-phospho-D-arabinonate 48 ± 3

Genetic and Evolutionary Studies of S6PDH

Genetic and evolutionary analyses have provided significant insights into the function and diversification of the S6PDH gene.

Gene Identification, Cloning, and Expression in Heterologous Systems

The gene encoding S6PDH has been identified, cloned, and expressed in various heterologous systems to study its function. frontiersin.orgtandfonline.com For instance, the s6pdh gene from E. coli has been overexpressed to facilitate the purification and characterization of the enzyme. tandfonline.com In rice (Oryza sativa), the S6PDH gene was cloned and expressed in a bacterial system, which produced an active recombinant protein. nih.gov The gene has also been isolated from various plant species, including those in the Rosaceae family. frontiersin.orgnih.gov

Phylogenetic Analysis and Gene Duplication Events in Plant Lineages (e.g., Rosaceae)

Phylogenetic studies have been instrumental in understanding the evolutionary history of the S6PDH gene, particularly within the Rosaceae family. researchgate.netnih.govresearchgate.net These analyses have revealed that the S6PDH gene family in Rosaceae likely originated from an ancestral proximal duplication event. frontiersin.orgnih.gov This initial duplication gave rise to two main clades, Clade 1 and Clade 2, which have since undergone further diversification. frontiersin.orgnih.gov Subsequent gene amplifications, especially in the Maleae tribe (which includes apples), are thought to be the result of whole-genome duplication events. frontiersin.orgnih.gov This expansion of the S6PDH gene family has likely contributed to the metabolic flexibility and adaptation of these plants. nih.gov In the genus Prunus, analysis of s6pdh sequences has helped to reconstruct phylogenetic relationships among different species. nih.gov

Transcriptional Regulation and Environmental Stress Responses (e.g., salinity stress)

The expression of the S6PDH gene is regulated by various factors, including environmental stress. frontiersin.orgnih.gov In apple leaves, the S6PDH gene is induced by osmotic stress, leading to increased enzyme activity and accumulation of sorbitol, which plays a role in stress tolerance. tandfonline.com Analysis of the S6PDH promoter in apple has identified several regulatory elements, including abscisic acid (ABA)-responsive elements and MYB-recognition sites, which are likely involved in mediating the stress response. tandfonline.com Studies in rice have also highlighted the role of S6PDH in alleviating salinity stress. nih.gov The allocation of carbon to the roots, a process influenced by S6PDH activity, is crucial for plant survival under salt stress. nih.gov Transcriptomic analyses in various plants have shown that the expression of S6PDH and other related genes is altered in response to salinity. nih.gov

Structural Biology and Computational Modeling of S6PDH

Understanding the three-dimensional structure of S6PDH is essential for elucidating its mechanism of action and for designing specific inhibitors. While a crystal structure for S6PDH from the plant pathogen Erwinia amylovora has been determined, structural information for the enzyme from many other organisms remains limited. researchgate.net In the absence of experimental structures, computational modeling techniques have been employed. For example, a homology model of the S6PDH protein from rice was built using the crystal structure of human aldose reductase as a template. nih.gov Molecular docking studies with this model have provided insights into substrate binding and the potential catalytic mechanism of the enzyme. nih.gov These computational approaches are valuable tools for understanding the structure-function relationships of S6PDH and for guiding the design of novel inhibitors. nih.gov

Homology Modeling and Comparative Structural Analysis

Due to the challenges in crystallizing certain plant enzymes, homology modeling has become an invaluable tool for elucidating their three-dimensional structures. For instance, the structure of sorbitol-6-phosphate dehydrogenase (S6PDH) from rice (Oryza sativa) has been successfully modeled to understand its function. nih.gov

Comparative analyses of S6PDH genes across different species, particularly within the Rosaceae family, have revealed distinct evolutionary branches. frontiersin.org These studies show differences in nucleotide sequences, such as the presence or absence of specific codons at the N-terminal, which can influence the structure and potentially the function of the enzyme. frontiersin.org

Molecular Docking Simulations for Substrate and Inhibitor Binding

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been instrumental in studying the binding of substrates and inhibitors to enzymes involved in sorbitol metabolism.

In the case of rice S6PDH, molecular docking was performed to investigate the structural details of substrate binding. nih.gov These simulations provide insights into the interactions between the substrate, such as glucose-6-phosphate or sorbitol-6-phosphate, and the amino acid residues within the enzyme's active site. nih.gov This information is critical for understanding the enzyme's mechanism of action. nih.gov

Furthermore, molecular docking has been employed to screen for potential inhibitors of related enzymes like sorbitol dehydrogenase (SDH). researchgate.net For example, studies have docked various natural phenolic compounds into the binding pocket of SDH to identify potential inhibitors. researchgate.net These in silico studies help in identifying key interactions, such as hydrogen bonds, that are crucial for the binding of inhibitors. researchgate.net

Active Site Characterization and Enantioselectivity

The active site of an enzyme is the region where substrate molecules bind and undergo a chemical reaction. The characterization of the active site of S6PDH provides valuable information about its catalytic mechanism and its specificity for certain substrates (enantioselectivity).

Analysis of the active site of rice S6PDH has shed light on its mechanism and its requisite enantioselectivity for its physiological substrates. nih.gov The enzyme is active with glucose-6-phosphate and sorbitol-6-phosphate but not with mannose-6-phosphate, demonstrating its specific nature. nih.gov The crystal structure of SrlD, a sorbitol-6-phosphate 2-dehydrogenase from the plant pathogen Erwinia amylovora, has identified key residues important for cofactor and substrate binding, including a lysine (B10760008) residue that plays a role in selectivity towards the phospho-substrate. rcsb.org

The active site of S6PDH from Malus domestica (apple) is known to have a proton donor at position 48 and a substrate-binding site at position 108. uniprot.org Similarly, the Escherichia coli sorbitol-6-phosphate 2-dehydrogenase has a substrate-binding site at position 141 and a proton acceptor at position 154. uniprot.org These specific residues are critical for the enzyme's catalytic activity.

Sorbitol-6-phosphate Phosphatase (SorPP)

Sorbitol-6-phosphate phosphatase (SorPP) is the enzyme that catalyzes the final step in sorbitol biosynthesis, the dephosphorylation of D-sorbitol 6-phosphate to sorbitol. cornell.eduresearchgate.net

Purification and Biochemical Properties

The purification of SorPP from plant tissues, such as apple leaves, is a multi-step process designed to isolate the enzyme to homogeneity. A successful protocol for purifying SorPP from apple leaves resulted in a 1727-fold purification with a maximal specific activity of 89.8 µmol min⁻¹ mg⁻¹ protein. cornell.eduresearchgate.net The purified enzyme was identified as a monomer with a molecular mass of 61 kDa. cornell.eduresearchgate.net The purification process typically involves initial extraction from the leaves followed by a series of chromatography steps to separate the target enzyme from other cellular components. cornell.eduresearchgate.net In some instances, the barium salt of a phosphate ester, like D-mannose 6-phosphate, is purchased and converted to the sodium salt via ion-exchange resin as part of the preparation of substrates for enzymatic assays. tandfonline.com

SorPP from apple leaves exhibits a high degree of specificity for its substrate, D-sorbitol 6-phosphate. cornell.edu When tested with a variety of other phosphate esters, the enzyme showed minimal activity. cornell.edu This high specificity is crucial for its dedicated role in the sorbitol biosynthesis pathway. cornell.edu

The table below illustrates the substrate specificity of purified SorPP from apple leaves.

SubstrateRelative Activity (%)
D-Sorbitol 6-phosphate 100
p-Nitrophenyl-phosphate< 4
Hexose (B10828440) phosphates< 4
Sucrose (B13894) phosphate< 4
Other phosphate esters< 4
Data sourced from studies on purified SorPP from apple leaves, which demonstrated that the enzyme has the highest activity with D-Sorbitol 6-phosphate. cornell.edu

This high specificity contrasts with earlier studies on partially purified enzyme preparations, which showed activity with other hexose phosphates. cornell.edu The difference is likely due to the presence of other phosphatases in the less pure preparations. cornell.edu The purified apple leaf SorPP has an apparent Kₘ for D-sorbitol 6-phosphate of 0.85 mM. cornell.edu

Dependence on Metal Ions (e.g., Mg2+)

The catalytic activity of Sorbitol-6-phosphate phosphatase (SorPP) is not autonomous; it demonstrates an absolute requirement for divalent metal ions, specifically Magnesium (Mg²⁺). researchgate.netcornell.edu Research on SorPP purified from apple leaves shows that in the absence of Mg²⁺, enzymatic activity is undetectable. cornell.edu The relationship between Mg²⁺ concentration and the reaction rate of SorPP follows a hyperbolic curve, indicating a saturable binding site for the metal ion. cornell.edu The enzyme's affinity for this essential cofactor is quantified by a Michaelis constant (Kₘ) of 0.29 mM. researchgate.netcornell.edu This dependence suggests that Mg²⁺ plays a crucial role in the enzyme's structural integrity or in the catalytic mechanism itself, possibly by facilitating the binding of the phosphate group of the substrate.

Kinetic Characterization of SorPP Activity

The efficiency and behavior of Sorbitol-6-phosphate phosphatase are defined by its kinetic parameters, which are influenced by substrate concentration, pH, and temperature.

Determination of Kₘ and Vₘₐₓ

The dephosphorylation of D-Sorbitol 6-phosphate by SorPP from apple leaves adheres to Michaelis-Menten kinetics. cornell.edu Studies have determined that the apparent Michaelis constant (Kₘ) for D-Sorbitol 6-phosphate is 0.85 mM. researchgate.netcornell.edu This value represents the substrate concentration at which the enzyme operates at half of its maximum velocity, providing a measure of the enzyme's affinity for its substrate. The maximal specific activity (Vₘₐₓ) has been reported to be 89.8 µmol min⁻¹ mg⁻¹ protein when measured with 2 mM sorbitol-6-phosphate. researchgate.netcornell.edu Another measurement under slightly different conditions yielded a Vₘₐₓ of 137.4 µmol min⁻¹ mg⁻¹ protein. cornell.edu

Table 1: Kinetic Parameters of Apple Leaf SorPP

Parameter Value Conditions
Kₘ for D-Sorbitol 6-phosphate 0.85 mM Assayed in the presence of 10 mM MgCl₂. cornell.edu
Kₘ for Mg²⁺ 0.29 mM Assayed at optimal pH of 6.8. researchgate.netcornell.edu
pH and Temperature Profiles

The catalytic activity of SorPP is significantly influenced by the pH of its environment. The enzyme exhibits its highest activity within a pH range of 6.0 to 7.0, with the optimal pH identified as 6.8. researchgate.netcornell.edu Below pH 5.0, the enzyme's activity is very low. cornell.edu This narrow optimal pH range suggests that the ionization states of specific amino acid residues in the active site are critical for substrate binding and catalysis.

While specific temperature optima are not detailed in the available research, kinetic studies are typically conducted under standardized temperature conditions (e.g., 37°C) to ensure consistent and reproducible results. nih.gov

Inhibition of SorPP Activity

The activity of Sorbitol-6-phosphate phosphatase is subject to regulation by various inhibitors, providing a mechanism for feedback control within the sorbitol biosynthesis pathway.

Inhibition by Inorganic Phosphate and Other Anions

SorPP activity is inhibited by its product, inorganic phosphate (Pi), as well as by several other anions. researchgate.net Notably, fluoride, vanadate, and molybdate (B1676688) have all been shown to reduce the enzyme's catalytic efficiency. researchgate.netcornell.edu This type of inhibition is common for phosphatases, as these anions can act as structural mimics of the phosphate group, interfering with the catalytic process.

Competitive Inhibition by Sorbitol

Interestingly, the end-product of the pathway, sorbitol, acts as a competitive inhibitor of SorPP. researchgate.netcornell.edu This represents a classic example of product feedback inhibition. As the concentration of sorbitol increases, it competes with the substrate, D-Sorbitol 6-phosphate, for binding to the enzyme's active site. cornell.edu This competition leads to a linear decrease in SorPP activity with rising sorbitol concentrations. cornell.edu The inhibition constant (Kᵢ) for sorbitol has been determined to be 109 mM, indicating the concentration of sorbitol required to reduce the enzyme's activity by half. researchgate.netcornell.edu This regulatory mechanism allows the cell to modulate the rate of sorbitol synthesis in response to its accumulation.

Table 2: Inhibitors of Apple Leaf SorPP

Inhibitor Type of Inhibition Inhibition Constant (Kᵢ)
Sorbitol Competitive 109 mM researchgate.netcornell.edu
Inorganic Phosphate Product Inhibition Not specified
Fluoride Anion Inhibition Not specified
Vanadate Anion Inhibition Not specified

Table 3: List of Compounds

Compound Name
D-Sorbitol 6-phosphate
D-Sorbitol
Magnesium (Mg²⁺)
Inorganic Phosphate (Pi)
Fluoride
Vanadate
Molybdate
D-fructose 6-phosphate
D-glucose 6-phosphate
D-mannose 6-phosphate
Erythrose 4-phosphate
NADP⁺
NADPH
NAD⁺

Physiological Regulation of SorPP in Sorbitol Biosynthesis

The biosynthesis of sorbitol is a tightly regulated process, with Sorbitol-6-Phosphate Phosphatase (SorPP) playing a crucial role in the final catalytic step. The physiological regulation of SorPP is critical for controlling the flux of carbon towards sorbitol production, particularly in plant species where sorbitol is a primary photosynthetic end-product and translocated sugar. The regulatory mechanisms primarily involve feedback inhibition and the influence of key metabolic intermediates, ensuring that sorbitol synthesis is coordinated with other major carbohydrate pathways.

One of the principal regulatory mechanisms is feedback inhibition by the end-product of the pathway, sorbitol. Research on SorPP purified from apple leaves has demonstrated that sorbitol acts as a competitive inhibitor of the enzyme. researchgate.net This competitive inhibition means that as the concentration of sorbitol increases in the cell, it competes with the substrate, sorbitol-6-phosphate (S6P), for binding to the active site of SorPP, thereby slowing down its own synthesis. This represents a classic feedback loop, allowing the cell to maintain homeostatic levels of sorbitol and prevent excessive accumulation. researchgate.net

Beyond direct regulation of SorPP, the pathway is controlled by the concentration of its substrate, D-sorbitol 6-phosphate. The accumulation of S6P, the intermediate metabolite, has significant regulatory implications for other interconnected metabolic pathways. Studies have revealed that S6P acts as a competitive inhibitor of phosphoglucose isomerase (PGI), an enzyme involved in glycolysis. nih.gov S6P inhibits both the cytosolic and chloroplastic isoforms of PGI. nih.gov This inhibition suggests a mechanism to divert the flow of glucose-6-phosphate away from glycolysis and towards sorbitol synthesis when conditions are favorable.

Furthermore, S6P has been identified as a competitive inhibitor of sucrose-phosphate synthase (SPS), a key enzyme in sucrose biosynthesis. usda.gov This finding is particularly significant in plants like apple, which produce both sorbitol and sucrose. The inhibition of SPS by S6P suggests a sophisticated regulatory cross-talk between the two major carbohydrate synthesis pathways. When the sorbitol pathway is active, leading to higher levels of S6P, sucrose synthesis is downregulated, thereby prioritizing the production of sorbitol. usda.gov This coordinated regulation ensures an efficient partitioning of photosynthetic carbon between these essential carbohydrates.

The key rate-limiting enzyme in sorbitol synthesis is generally considered to be sorbitol-6-phosphate dehydrogenase (S6PDH), which catalyzes the conversion of glucose-6-phosphate to S6P. researchgate.netnih.gov The regulation of S6PDH, coupled with the feedback controls on SorPP, provides a robust system for managing sorbitol production in response to physiological and environmental cues.

Interactive Data Table: Kinetic Properties and Inhibitors of Sorbitol-6-Phosphate Phosphatase (SorPP) from Apple Leaves

ParameterValueCompoundNotes
K_m0.85 mMD-Sorbitol 6-phosphateMichaelis constant for the primary substrate. researchgate.net
K_m_0.29 mMMg²⁺Michaelis constant for the essential cofactor. researchgate.net
K_i_109 mMSorbitolCompetitive inhibitor; demonstrates end-product feedback inhibition. researchgate.net
Max. Specific Activity89.8 µmol min⁻¹ mg⁻¹D-Sorbitol 6-phosphateMeasured at a substrate concentration of 2 mM. researchgate.net
InhibitorN/AFluorideNon-competitive inhibitor. researchgate.net
InhibitorN/AVanadateNon-competitive inhibitor. researchgate.net
InhibitorN/AMolybdateNon-competitive inhibitor. researchgate.net
InhibitorN/AInorganic PhosphateNon-competitive inhibitor. researchgate.net

Metabolic Pathways Involving D Sorbitol 6 Phosphate

D-Sorbitol Biosynthesis Pathways

The synthesis of D-sorbitol from glucose-6-phosphate is a critical process in many plants, particularly those in the Rosaceae family. This pathway, often referred to as the polyol pathway, involves two key enzymatic steps.

In plants, the polyol pathway is a primary route for carbon assimilation and transport. pnas.org Sorbitol, along with sucrose (B13894), serves as a major product of photosynthesis. pnas.orgpnas.org The pathway begins with the reduction of glucose-6-phosphate to D-sorbitol 6-phosphate. This reaction is catalyzed by the enzyme aldose-6-phosphate reductase, also known as sorbitol-6-phosphate (B1195476) dehydrogenase (S6PDH). pnas.orgpnas.org Subsequently, D-sorbitol 6-phosphate is dephosphorylated by sorbitol-6-phosphate phosphatase (S6PP) to yield D-sorbitol. chemicalbook.comwikipedia.org This two-step process is central to the production of sorbitol, which functions in osmotic regulation, carbon storage, and as a response to various environmental stresses. chemicalbook.comnih.gov

Key Enzymes in D-Sorbitol Biosynthesis

EnzymeEC NumberReaction CatalyzedFamily
Sorbitol-6-phosphate dehydrogenase (S6PDH)1.1.1.200Glucose-6-phosphate + NADPH ⇌ D-Sorbitol 6-phosphate + NADP⁺Oxidoreductase
Sorbitol-6-phosphate phosphatase (S6PP)3.1.3.50D-Sorbitol 6-phosphate + H₂O ⇌ D-Sorbitol + Phosphate (B84403)Hydrolase

The biosynthesis of D-sorbitol is directly linked to glycolysis through its precursor, glucose-6-phosphate (G6P). chemicalbook.com G6P is a central molecule in carbohydrate metabolism, standing at the crossroads of glycolysis, the pentose (B10789219) phosphate pathway, and starch synthesis. The diversion of G6P towards sorbitol synthesis represents a significant partitioning of carbon. In plant cells, when glucose levels are high, the enzyme hexokinase becomes saturated, leading to an increased flux of glucose into alternative pathways like the polyol pathway. researchgate.netwikipedia.org This integration allows the plant to manage excess glucose and convert it into a stable, transportable form. D-Sorbitol 6-phosphate itself is an analog of the open-chain form of G6P and has been used in studies to understand the mechanism of enzymes like phosphoglucose (B3042753) isomerase. nih.gov

The partitioning of carbon between sucrose and sorbitol synthesis is a tightly regulated process in plants that produce sorbitol. pnas.orgusda.gov The activity of sorbitol-6-phosphate dehydrogenase (S6PDH) is a key regulatory point in this process. pnas.orgpnas.org Studies on transgenic apple trees with suppressed S6PDH activity have shown a compensatory increase in sucrose and starch accumulation in the leaves, indicating a direct competition for the common precursor, glucose-6-phosphate. pnas.org This suppression also led to a significant reduction in the sorbitol to sucrose ratio in both leaves and phloem exudates. pnas.org Environmental factors such as light duration and stress conditions like salinity and low temperatures can also influence the expression of the S6PDH gene and, consequently, the rate of sorbitol biosynthesis. amanote.comresearchgate.net For instance, under salt stress, the expression of sorbitol transporter genes is enhanced, favoring the loading of sorbitol into the phloem. nih.gov

Impact of S6PDH Suppression on Carbohydrate Levels in Apple Leaves

CarbohydrateEffect of S6PDH SuppressionReference
SorbitolDecreased pnas.org
SucroseAccumulated pnas.org
StarchAccumulated pnas.org

D-Sorbitol Degradation Pathways

The breakdown of D-sorbitol is as crucial as its synthesis, allowing for the release of stored carbon and energy in sink tissues or its utilization by microorganisms. A key step in this process is the conversion of D-sorbitol 6-phosphate back to a glycolytic intermediate.

The primary pathway for the degradation of D-sorbitol involves its phosphorylation and subsequent oxidation. In many organisms, including bacteria, D-sorbitol is first phosphorylated to D-sorbitol 6-phosphate. This intermediate is then oxidized to D-fructose 6-phosphate by the enzyme sorbitol-6-phosphate 2-dehydrogenase (S6PDH), which is distinct from the enzyme involved in sorbitol biosynthesis in plants. wikipedia.orgtandfonline.com This reaction is NAD⁺-dependent and produces NADH. wikipedia.orgtandfonline.com D-fructose 6-phosphate can then directly enter the glycolytic pathway to be metabolized for energy. tandfonline.com In some microorganisms, kinetic studies have shown that the oxidation of D-sorbitol 6-phosphate is favored over the reverse reaction, the reduction of D-fructose 6-phosphate. rcsb.org

The reaction is as follows: D-Sorbitol 6-phosphate + NAD⁺ ⇌ D-Fructose 6-phosphate + NADH + H⁺ wikipedia.orgtandfonline.com

In various microorganisms, including Escherichia coli and members of the Lactobacillus genus, the ability to utilize sorbitol as a carbon source is dependent on the presence of a specific metabolic pathway. tandfonline.comfrontiersin.org Sorbitol is transported into the bacterial cell and phosphorylated to D-sorbitol 6-phosphate, often by a phosphoenolpyruvate (B93156) (PEP)-dependent phosphotransferase system (PTS). frontiersin.orgasm.org The resulting D-sorbitol 6-phosphate is then oxidized to D-fructose 6-phosphate by sorbitol-6-phosphate dehydrogenase, linking sorbitol metabolism to the central glycolytic pathway. frontiersin.orgasm.org The genes encoding the enzymes for sorbitol transport and metabolism are often organized in operons, such as the gut operon, allowing for coordinated regulation in response to the availability of sorbitol. frontiersin.org

Cross-Talk and Metabolic Interconversions

Interaction with L-Sorbose Metabolic Pathways (e.g., in Lactobacillus casei)

In the bacterium Lactobacillus casei, the metabolic pathways for D-sorbitol and L-sorbose are intricately linked, with D-sorbitol 6-phosphate serving as a key point of intersection. microbiologyresearch.orgmicrobiologyresearch.org This bacterium possesses two distinct D-sorbitol-6-phosphate dehydrogenase enzymes, encoded by the sorF and gutF genes. microbiologyresearch.orgnih.gov

The metabolism of L-sorbose in L. casei involves its phosphorylation to L-sorbose 1-phosphate, which is then reduced to D-sorbitol 6-phosphate. microbiologyresearch.org This D-sorbitol 6-phosphate is subsequently oxidized by the SorF-encoded S6PDH to D-fructose 6-phosphate, which enters glycolysis. microbiologyresearch.orgnih.gov

The gutF gene, on the other hand, encodes an S6PDH that is primarily induced by D-sorbitol. microbiologyresearch.org Despite the presence of two distinct enzymes, their regulation is interconnected. Both L-sorbose and D-sorbitol can induce the expression of sorF. However, only D-sorbitol induces the expression of gutF. microbiologyresearch.orgnih.gov

Research suggests that D-sorbitol 6-phosphate itself acts as a crucial signaling molecule, functioning as an inducer for both pathways. microbiologyresearch.orgmicrobiologyresearch.org It is proposed to be the effector molecule for SorR, the transcriptional activator of the sor operon (which includes sorF). microbiologyresearch.orgnih.gov This creates a system of cross-talk where the presence of an intermediate from one pathway can influence the genetic expression of the other. This regulatory network allows L. casei to efficiently co-metabolize these sugar alcohols.

Table 1: Key Enzymes and Genes in Sorbitol and Sorbose Metabolism in Lactobacillus casei

Gene Enzyme Product Function Inducers
sorF D-Sorbitol-6-phosphate Dehydrogenase Oxidation of D-sorbitol 6-phosphate in the L-sorbose pathway. microbiologyresearch.org L-Sorbose, D-Sorbitol microbiologyresearch.orgnih.gov
gutF D-Sorbitol-6-phosphate Dehydrogenase Oxidation of D-sorbitol 6-phosphate in the D-sorbitol pathway. microbiologyresearch.orgoup.com D-Sorbitol microbiologyresearch.orgnih.gov
sorR Transcriptional Activator Positive regulator of the sor operons. microbiologyresearch.orgnih.gov L-Sorbose, D-Sorbitol microbiologyresearch.org

Role in Inter-organ and Inter-tissue Carbon Transport in Plants

In many plant species, particularly those in the Rosaceae family (e.g., apple, pear, and loquat), sorbitol, not sucrose, is a primary product of photosynthesis and the main form of carbon translocated from source tissues (mature leaves) to sink tissues (such as fruits, roots, and young leaves). pnas.orgchemicalbook.comresearchgate.net D-Sorbitol 6-phosphate is a pivotal, albeit transient, intermediate in this process.

In Source Tissues (Leaves): Photosynthesis produces triose phosphates, which are converted to glucose-6-phosphate . researchgate.net In the cytosol of leaf cells, the enzyme sorbitol-6-phosphate dehydrogenase (S6PDH) catalyzes the reduction of glucose-6-phosphate to D-sorbitol 6-phosphate, using NADPH as a reductant. chemicalbook.comnih.gov Subsequently, sorbitol-6-phosphate phosphatase (S6PP) dephosphorylates D-sorbitol 6-phosphate to yield free sorbitol . chemicalbook.com This free sorbitol, along with sucrose, is then loaded into the phloem for long-distance transport. pnas.orgresearchgate.net The synthesis of sorbitol is seen as a parallel pathway to sucrose synthesis, competing for the same pool of glucose-6-phosphate. researchgate.net

In Sink Tissues (e.g., Fruits): Upon arrival in sink tissues via the phloem, sorbitol is unloaded. To be utilized by the sink cells for energy or biosynthesis, it must be converted back into a form that can enter central metabolism. This is achieved by the enzyme sorbitol dehydrogenase (SDH) , which oxidizes sorbitol to fructose (B13574). pnas.org This fructose can then be phosphorylated to fructose-6-phosphate (B1210287) and enter glycolysis or be converted to other sugars like glucose and sucrose. pnas.org

The role of D-sorbitol 6-phosphate is therefore primarily as a precursor in the synthesis of the transport sugar sorbitol in source leaves. The regulation of S6PDH is a critical control point in determining the partitioning of carbon between sorbitol and sucrose for transport. pnas.orgnih.gov The efficient transport of carbon as sorbitol is vital for the growth and development of sink organs, directly impacting fruit quality and yield in many commercially important crops. pnas.org Furthermore, the accumulation of sorbitol has been linked to enhanced tolerance to various environmental stresses, such as drought and salinity. nih.govresearchgate.net

Table 2: Key Steps in Sorbitol-based Carbon Transport in Plants

Location Process Key Metabolite Key Enzyme(s)
Source Leaf Sorbitol Synthesis D-Sorbitol 6-phosphate Sorbitol-6-phosphate Dehydrogenase (S6PDH), Sorbitol-6-phosphate Phosphatase (S6PP) chemicalbook.com
Phloem Long-distance Transport Sorbitol -

| Sink Tissue | Sorbitol Utilization | Fructose | Sorbitol Dehydrogenase (SDH) pnas.org |

Advanced Methodologies for D Sorbitol 6 Phosphate Research

Preparation and Synthesis of D-Sorbitol 6-phosphate for Research Applications

The availability of high-purity D-Sorbitol 6-phosphate is fundamental for a wide range of research applications, from enzymatic studies to metabolic investigations. Researchers have developed both enzymatic and chemical strategies for its synthesis, each with distinct advantages and historical contexts.

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a highly specific and efficient route to D-Sorbitol 6-phosphate. A prominent method involves the reduction of D-glucose 6-phosphate. This reaction is catalyzed by the enzyme aldose reductase in the presence of the co-factor NADH. wikipedia.org This pathway is a key part of the polyol pathway in glucose metabolism. wikipedia.orgthesciencenotes.com

Another significant enzymatic route is the phosphorylation of sorbitol, mediated by a phosphoenolpyruvate (B93156) (PEP):sorbitol 6-phosphotransferase system. asm.org This is followed by the oxidation of sorbitol 6-phosphate to D-fructose 6-phosphate by a pyridine (B92270) nucleotide-linked dehydrogenase. asm.org The enzyme D-sorbitol-6-phosphate 2-dehydrogenase catalyzes the reversible conversion of D-sorbitol 6-phosphate to D-fructose 6-phosphate, a key intermediate in glycolysis. tandfonline.comwikipedia.org In some organisms, sorbitol-6-phosphate (B1195476) dehydrogenase (S6PDH) plays a crucial role in sorbitol synthesis, converting glucose-6-phosphate to sorbitol-6-phosphate. researchgate.netnih.govnih.gov

A common laboratory-scale synthesis involves the borohydride (B1222165) reduction of D-glucose-6-phosphate. The reduction of the aldehyde group in glucose to a primary alcohol group results in the formation of sorbitol. wikipedia.orgacs.org

Chemical Synthesis Methods

Historically, the chemical synthesis of phosphorylated sugars like glucose-6-phosphate has a long-standing history. researchgate.net These methods have evolved, with modern approaches offering improved yields and purity. While specific historical chemical syntheses for D-Sorbitol 6-phosphate are less commonly detailed in recent literature, the principles of phosphorylation of polyols are well-established.

Purification Strategies for Research-Grade D-Sorbitol 6-phosphate

Obtaining research-grade D-Sorbitol 6-phosphate necessitates rigorous purification to remove starting materials, byproducts, and other impurities.

Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for purifying phosphorylated compounds. Anion exchange chromatography, in particular, is effective in separating negatively charged sugar phosphates from other components in a reaction mixture. nih.govthermaxglobal.com This method has been successfully applied to the purification of sorbitol-6-phosphate dehydrogenase, the enzyme involved in D-Sorbitol 6-phosphate metabolism. nih.gov The process can be used to deionize solutions containing sugar phosphates, improving their color stability and purity. google.com

Precipitation as Barium Salt for Purification of Phosphorylated Sugars

A widely used method for the purification of phosphorylated sugars is precipitation as their barium salts. researchgate.netsigmaaldrich.com Barium ions (Ba²⁺) form insoluble salts with phosphate (B84403) groups, allowing for the selective precipitation of sugar phosphates from a solution. This technique is particularly useful for separating them from inorganic phosphate. researchgate.net The resulting barium salt of D-Sorbitol 6-phosphate can then be isolated and, if necessary, the barium can be removed to yield the free sugar phosphate. Barium sulfate (B86663) precipitation is a well-known process due to its very low solubility in water. gtk.fimdpi.com This principle of forming insoluble barium salts can be applied to purify various compounds. google.com

Spectroscopic and Chromatographic Techniques for D-Sorbitol 6-phosphate Analysis

A suite of analytical techniques is employed to confirm the identity, purity, and quantity of D-Sorbitol 6-phosphate.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sugar phosphates. sielc.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange principles, can effectively separate isomers like glucose-6-phosphate and fructose-6-phosphate (B1210287), and can be applied to the analysis of D-Sorbitol 6-phosphate. sielc.com Detectors such as evaporative light scattering detectors (ELSD), charged aerosol detectors (CAD), and mass spectrometry (MS) are often coupled with HPLC for sensitive detection and quantification. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of volatile derivatives of sugar phosphates. hmdb.ca Prior to analysis, the non-volatile D-Sorbitol 6-phosphate is typically derivatized, for instance, by trimethylsilylation, to increase its volatility for GC separation and subsequent mass spectrometric identification. hmdb.ca

Spectroscopic methods also play a role in characterization. While detailed spectroscopic data for the barium salt is not always readily available, general properties can be inferred. The molecular formula for the barium salt of D-Sorbitol 6-phosphate is C₆H₁₃O₉PBa. sigmaaldrich.com

Table of Research Findings on D-Sorbitol 6-phosphate and Related Enzymes

Enzyme/ProcessOrganism/SystemKey FindingReference
Sorbitol-6-phosphate dehydrogenase (S6PDH)Escherichia coliCatalyzes the reversible conversion of D-fructose 6-phosphate to D-sorbitol 6-phosphate. tandfonline.com
Sorbitol MetabolismAerobacter aerogenesProceeds via the pathway: sorbitol -> sorbitol 6-phosphate -> D-fructose 6-phosphate. asm.org
Sorbitol-6-phosphate dehydrogenase (S6PDH)Loquat LeavesPurified and characterized, showing a higher affinity for NADPH than NADP. nih.gov
Sorbitol-6-phosphate dehydrogenase (S6PDH)Rice (Oryza sativa)Cloned, expressed, and characterized, showing activity with glucose-6-phosphate and sorbitol-6-phosphate. nih.gov
Sorbitol-6-phosphate dehydrogenase (S6PDH)Oral StreptococciPurified and characterized, with varying molecular weights and kinetic properties among different strains. nih.gov
Sorbitol SynthesisPeach (Prunus persica)Sorbitol-6-phosphate dehydrogenase (S6PDH) is a key enzyme in sorbitol synthesis. uga.edu

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like D-Sorbitol 6-phosphate. Its versatility allows for various separation and detection strategies tailored to the specific challenges posed by sugar phosphates.

The choice of detector is critical in HPLC analysis. Since D-Sorbitol itself lacks a strong chromophore, direct UV detection is problematic and often results in poor sensitivity. researchgate.net To overcome this, two primary strategies are employed: direct detection using electrochemical methods or indirect detection after chemical modification.

Pulsed Amperometric Detection (PAD): This is a highly sensitive and selective method for the direct detection of carbohydrates and their derivatives without the need for derivatization. antecscientific.comthermofisher.com In High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), carbohydrates are oxidized at the surface of a gold working electrode at a high pH. antecscientific.com A repeating sequence of potential pulses is applied to the electrode, which includes steps for detection, cleaning, and reactivation of the electrode surface, ensuring stable and reproducible measurements. antecscientific.com This technique has been successfully used for the analysis of sorbitol and other monosaccharides, offering low detection limits. nih.govelsevierpure.comresearchgate.net For instance, sorbitol analysis using HPAE-PAD has achieved a limit of detection of 0.03 ng. nih.govelsevierpure.comresearchgate.net

UV-Detection with Derivatization: To enable or enhance detection by a UV spectrophotometer, a chromophoric tag must be chemically attached to the sugar phosphate molecule. This process, known as derivatization, alters the analyte's properties to make it detectable at higher, more selective wavelengths. nih.govnih.gov A common pre-column derivatization agent for sugars is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with reducing sugars under mild conditions. nih.gov While D-Sorbitol 6-phosphate is not a reducing sugar, this principle is widely applied to related analytes in carbohydrate analysis. For non-reducing polyols, derivatization strategies might involve reagents that react with hydroxyl groups to introduce a UV-active moiety. Microwave-assisted derivatization has been shown to significantly speed up this process for other non-chromophoric compounds. nih.gov

The separation of highly polar and anionic sugar phosphates, including D-Sorbitol 6-phosphate, requires specialized column chemistries that can provide adequate retention and resolution.

Mixed-Mode Chromatography: This approach utilizes stationary phases with multiple retention mechanisms, which is particularly effective for separating complex mixtures of analytes like sugar phosphates. nih.govsielc.com Columns that combine weak anion-exchange (WAX) and hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) characteristics are common. nih.gov The anion-exchange functionality interacts with the negatively charged phosphate group, while the HILIC or RP functionality interacts with the polar polyol backbone. This dual mechanism provides unique selectivity for separating structurally similar sugar phosphate isomers. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that is well-suited for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent and a small amount of aqueous solvent. HILIC columns, such as those with polymer-based packing materials, offer excellent chemical stability and are suitable for separating phosphorylated saccharides for detection by mass spectrometry (MS) or other detectors like Evaporative Light Scattering Detectors (ELSD). chromatographyonline.com

Below is a table summarizing various column chemistries used for sugar phosphate separation.

Column Type Stationary Phase Principle Typical Analytes Key Advantages
Mixed-Mode (e.g., Primesep, Newcrom) Combines Anion-Exchange and Reversed-Phase or HILIC properties. nih.govsielc.comsielc.comSugar phosphates, organic acids, and other polar compounds. sielc.comsielc.comUnprecedented selectivity and ability to separate complex mixtures and isomers. nih.gov
HILIC (e.g., Shodex HILICpak) Polar stationary phase for retention of polar analytes from a less polar mobile phase. chromatographyonline.comPhosphorylated saccharides, polar metabolites. chromatographyonline.comGood retention of very polar compounds, compatible with MS detection. chromatographyonline.com
High-Performance Anion-Exchange (HPAE) Strong or weak anion exchangers designed for use at high pH. nih.govelsevierpure.comCarbohydrates, sugar alcohols, sugar phosphates. nih.govelsevierpure.comExcellent separation of carbohydrates when paired with Pulsed Amperometric Detection. thermofisher.com

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and thermally stable compounds. For non-volatile molecules like D-Sorbitol 6-phosphate, chemical derivatization is an essential prerequisite for analysis. nih.govrestek.com

The high polarity and low volatility of sugar phosphates, stemming from their multiple hydroxyl groups and charged phosphate moiety, prevent their direct analysis by GC. nih.govrestek.com Derivatization is employed to replace the active hydrogens on the hydroxyl and phosphate groups with nonpolar, thermally stable groups, thereby increasing the molecule's volatility.

A common and effective method is a two-step process involving oximation followed by silylation. nih.govnih.gov

Oximation: This step targets the carbonyl group of reducing sugars, converting them into oximes. While D-Sorbitol 6-phosphate is a sugar alcohol and lacks a carbonyl group, this step is crucial when analyzing it within a mixture of other sugar phosphates that are reducing sugars. For D-Sorbitol 6-phosphate itself, this step is omitted, and direct silylation proceeds.

Silylation: The hydroxyl groups and the acidic protons on the phosphate group are reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) ethers and esters. restek.com This significantly reduces the polarity and increases the volatility of the molecule, making it suitable for GC analysis.

Experimental data for D-Sorbitol 6-phosphate derivatized with TMS shows its successful analysis by GC-MS, confirming the utility of this approach. nih.gov Another derivatization strategy involves the use of o-(2,3,4,5,6-pentafluorobenzyl) oxime (PFBO) and TMS, which has been shown to provide excellent separation and soft ionization for sugar phosphate analysis. nih.gov

Ion Chromatography (IC) for Charged Species Analysis

Ion Chromatography (IC) is a specialized form of HPLC designed for the separation and determination of ionic species. It is an ideal technique for analyzing charged molecules such as D-Sorbitol 6-phosphate. thermofisher.com The method typically employs an ion-exchange column and a conductivity detector. For anions, an anion-exchange column is used to separate analytes based on their charge, size, and polarizability. thermofisher.com

The separation of D-Sorbitol 6-phosphate relies on its negatively charged phosphate group, which interacts with the positively charged functional groups of the anion-exchange stationary phase. A hydroxide (B78521) or carbonate/bicarbonate eluent is commonly used to displace the analytes from the column. Suppressed conductivity detection is often used to enhance sensitivity by chemically reducing the conductivity of the eluent before it reaches the detector, thereby lowering the background noise and improving the signal-to-noise ratio for the analyte ions. thermofisher.com IC methods have been successfully established for the rapid and accurate analysis of various sugar phosphates, including fructose (B13574) 1,6-diphosphate and glucose 6-phosphate, in complex matrices like fermentation broth. researchgate.net High-capacity anion-exchange columns can resolve polyphosphates of varying chain lengths, demonstrating the technique's power in separating charged phosphate-containing species. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution, providing information on the connectivity and spatial arrangement of atoms. nih.gov For D-Sorbitol 6-phosphate, NMR is used to confirm its identity, determine the phosphorylation site, and quantify its concentration.

The primary nuclei observed are ¹H (proton), ¹³C, and ³¹P (phosphorus). pacific.edu

¹³C NMR: Offers a wider spectral dispersion than ¹H NMR, allowing for the resolution of individual carbon signals. The position of the carbon attached to the phosphate group (C6) will show a characteristic downfield shift and coupling to the ³¹P nucleus. nih.gov

³¹P NMR: This is highly specific for the phosphate group. The chemical shift of the ³¹P signal confirms the presence of a phosphomonoester, and coupling between the phosphorus atom and adjacent protons (³J(P,H)) and carbons (²J(P,C) and ³J(P,C)) definitively establishes the location of the phosphate group on the sorbitol backbone. pacific.edu

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons, carbons, and the phosphorus atom, allowing for a complete and unambiguous assignment of the structure. pacific.edunih.gov Quantification can be achieved by integrating the area of a well-resolved peak in the ¹H or ³¹P spectrum and comparing it to an internal standard of known concentration.

The following table summarizes the NMR methodologies used for D-Sorbitol 6-phosphate analysis.

NMR Technique Information Obtained Relevance to D-Sorbitol 6-phosphate
1D ¹H NMR Number and chemical environment of protons. unimo.itConfirms the polyol backbone structure.
1D ¹³C NMR Number and chemical environment of carbons. nih.govIdentifies the carbon atom attached to the phosphate group.
1D ³¹P NMR Presence and chemical state of phosphorus. pacific.eduConfirms the presence of the phosphate group and its ester linkage.
2D COSY Shows proton-proton (¹H-¹H) couplings. pacific.eduEstablishes the connectivity of protons along the sorbitol chain.
2D HSQC/HMBC Shows one-bond (HSQC) and multiple-bond (HMBC) proton-carbon (¹H-¹³C) or proton-phosphorus (¹H-³¹P) correlations. pacific.eduLinks specific protons to their attached carbons and definitively confirms the C6 phosphorylation site.

Mass Spectrometry (MS) for Identification and Metabolomics Profiling

Mass spectrometry stands as a cornerstone technique for the definitive identification and quantification of D-Sorbitol 6-phosphate. Due to the compound's phosphorylated and polar nature, techniques such as Liquid Chromatography coupled with Mass Spectrometry (LC-MS) are particularly effective. Electrospray ionization (ESI) is a commonly employed ionization method that allows the molecule to be transferred into the gas phase as an intact ion, typically as a protonated molecule [M+H]+ or a deprotonated molecule [M-H]-. nih.gov

Tandem mass spectrometry (MS/MS or MSn) provides deeper structural information by fragmenting the parent ion and analyzing the resulting product ions. For D-Sorbitol 6-phosphate, this fragmentation pattern is unique and allows for its unambiguous identification even in complex biological mixtures. The Human Metabolome Database (HMDB) and other spectral libraries contain reference spectra for D-Sorbitol 6-phosphate, facilitating its identification in untargeted metabolomics experiments. hmdb.ca

The application of MS in metabolomics has confirmed the presence of D-Sorbitol 6-phosphate in various organisms, from bacteria like Escherichia coli to mice and humans. nih.gov This analytical approach is crucial for studying the compound's role in metabolic pathways, such as fructose and mannose metabolism. wikipedia.org For instance, metabolomic profiling has been instrumental in delineating the potential role of various metabolites in disease progression, highlighting the importance of accurate detection methods for compounds like D-Sorbitol 6-phosphate. hmdb.ca

Table 1: Mass Spectrometry Data for D-Sorbitol 6-phosphate This interactive table summarizes key parameters from a representative Liquid Chromatography-Electrospray Ionization-Ion Trap (LC-ESI-IT) mass spectrometry analysis.

ParameterValueSource
Record TitleD-Sorbitol 6-phosphate; LC-ESI-IT; MS3; m/z: 263/165; [M+H]+
InstrumentLC/MSD Trap XCT, Agilent Technologies
Instrument TypeLC-ESI-IT
Ionization ModePositive
Precursor Ion (m/z)263
Precursor Type[M+H]+
FormulaC6H15O9P
Exact Mass262.04537

Coupled Enzyme Assays for Indirect Quantification and Kinetic Studies

Coupled enzyme assays provide a robust, indirect method for quantifying D-Sorbitol 6-phosphate and studying the kinetics of enzymes that metabolize it. This approach is particularly useful when the substrate or product of the primary reaction does not have a convenient spectrophotometric signal. The central enzyme in these assays is D-sorbitol-6-phosphate 2-dehydrogenase (S6PDH), which catalyzes the reversible NAD+-dependent oxidation of D-Sorbitol 6-phosphate to D-fructose 6-phosphate. wikipedia.orgcreative-enzymes.com

The reaction is as follows: D-Sorbitol 6-phosphate + NAD+ ⇌ D-fructose 6-phosphate + NADH + H+ wikipedia.org

The quantification is achieved by monitoring the change in absorbance of NADH at 340 nm. tandfonline.com When quantifying D-Sorbitol 6-phosphate, the reaction is run in the forward direction, and the increase in NADH is directly proportional to the initial amount of D-Sorbitol 6-phosphate. Conversely, the activity of S6PDH itself is often assayed by measuring the NADH-dependent reduction of D-fructose 6-phosphate to D-sorbitol 6-phosphate, which involves monitoring the decrease in NADH absorbance at 340 nm. tandfonline.com

Research into S6PDH from Escherichia coli provides detailed insights into the application of these assays for kinetic studies. tandfonline.comnih.gov In one study, researchers investigated potential inhibitors of the S6PDH-catalyzed reduction of D-fructose 6-phosphate. tandfonline.com This work also explored the feasibility of using S6PDH as the coupling enzyme in an assay for phosphomannose isomerase (PMI). However, it was discovered that the PMI substrate, D-mannose 6-phosphate, was a potent inhibitor of S6PDH, making such a coupled assay unrealistic. tandfonline.com In contrast, the study suggested that a coupled assay system using phosphoglucose (B3042753) isomerase (PGI) and S6PDH would likely be effective for measuring PGI activity. tandfonline.com

Table 2: Kinetic and Inhibition Data from Coupled Enzyme Assay Studies This interactive table presents findings from kinetic evaluations of E. coli D-sorbitol-6-phosphate 2-dehydrogenase (S6PDH) and its interaction with various substrate analogues.

CompoundRole in AssayParameterValueSource
D-Fructose 6-phosphate (F6P)SubstrateKm~570 µM tandfonline.com
D-Mannose 6-phosphate (M6P)InhibitorIC507.5 ± 0.4 µM tandfonline.comnih.gov
5-phospho-D-arabinonohydroxamic acidInhibitorIC5040 ± 1 µM tandfonline.comnih.gov
5-phospho-D-arabinonateInhibitorIC5048 ± 3 µM tandfonline.comnih.gov
D-Sorbitol 6-phosphateSubstrate (in rice S6PDH)Km7.21 ± 0.5 mM nih.gov

Research Applications and Broader Implications

D-Sorbitol 6-phosphate as a Model Substrate for Enzyme Characterization Studies

D-Sorbitol 6-phosphate is a crucial intermediate in the sorbitol metabolic pathway and serves as a valuable substrate for characterizing several key enzymes. Its unique structure allows researchers to investigate the specificity, kinetics, and inhibition of these enzymes, providing insights into their catalytic mechanisms and physiological roles.

One of the primary enzymes studied using D-sorbitol 6-phosphate is D-sorbitol-6-phosphate dehydrogenase (S6PDH) . This enzyme catalyzes the reversible NADP-dependent oxidation of D-sorbitol 6-phosphate to D-glucose 6-phosphate. nih.gov In some organisms, a related enzyme, D-sorbitol-6-phosphate 2-dehydrogenase , catalyzes the NAD+-dependent conversion of D-sorbitol 6-phosphate to D-fructose 6-phosphate. wikipedia.org Studies on S6PDH from various sources, including loquat leaves and rice, have utilized D-sorbitol 6-phosphate to determine key kinetic parameters. nih.govnih.gov For instance, research on the enzyme from loquat leaves revealed a Km value of 2.22 millimolar for D-sorbitol 6-phosphate. nih.gov Similarly, a study on recombinant S6PDH from rice reported a Km of 7.21 ± 0.5 mM for the same substrate. nih.gov These studies have also demonstrated the high specificity of S6PDH for D-sorbitol 6-phosphate, with substrates like mannitol-1-phosphate and fructose-6-phosphate (B1210287) not being utilized. nih.gov

Another important enzyme characterized using this substrate is sorbitol-6-phosphate (B1195476) phosphatase (SorPP) . This enzyme is responsible for the final step in sorbitol biosynthesis, the dephosphorylation of D-sorbitol 6-phosphate to sorbitol. researchgate.net Research on SorPP purified from apple leaves has shown it to be highly specific for D-sorbitol 6-phosphate, with a Km of 0.85 mM, and it does not significantly act on other phosphate (B84403) esters. researchgate.net

Furthermore, D-sorbitol 6-phosphate has been instrumental in inhibition studies. For example, research on D-sorbitol-6-phosphate 2-dehydrogenase from Escherichia coli identified several substrate analogue inhibitors, including 5-phospho-D-arabinonohydroxamic acid and 5-phospho-D-arabinonate. nih.govtandfonline.com Notably, D-mannose 6-phosphate was found to be a potent inhibitor of this enzyme. nih.govtandfonline.com

The following table summarizes the kinetic parameters of enzymes characterized using D-Sorbitol 6-phosphate:

EnzymeOrganismKm for D-Sorbitol 6-phosphateReference
D-sorbitol-6-phosphate dehydrogenase (S6PDH)Loquat (Eriobotrya japonica)2.22 mM nih.gov
D-sorbitol-6-phosphate dehydrogenase (S6PDH)Rice (Oryza sativa)7.21 ± 0.5 mM nih.gov
Sorbitol-6-phosphate phosphatase (SorPP)Apple (Malus domestica)0.85 mM researchgate.net

Application in Metabolic Engineering and Biotechnology

The understanding of D-sorbitol 6-phosphate's role in metabolism has significant implications for metabolic engineering and biotechnology, particularly in enhancing plant stress tolerance and manipulating microbial pathways for desired product formation.

Manipulation of Microbial Metabolism for Specific Product Formation

In microorganisms, the metabolic pathways involving D-sorbitol 6-phosphate can be engineered to redirect carbon flow towards the production of valuable compounds. Bacteria like Escherichia coli can transport and metabolize sorbitol. tandfonline.com In E. coli, external sorbitol is transported into the cell and phosphorylated to D-sorbitol 6-phosphate. tandfonline.com This intermediate is then converted to the glycolytic intermediate D-fructose 6-phosphate by D-sorbitol-6-phosphate 2-dehydrogenase. wikipedia.orgtandfonline.com

This pathway provides a target for metabolic engineering. By manipulating the enzymes involved, the carbon flux can be channeled away from central metabolism and towards the synthesis of desired products. For example, a novel regulatory system in Bacillus licheniformis was designed using a sorbitol-responsive element to control gene expression. nih.gov This system allowed for the redirection of excess carbon flux, leading to a significant reduction in the formation of byproducts like acetoin (B143602) and a more than two-fold increase in the production of acetate. nih.gov Such strategies demonstrate the potential of using the sorbitol metabolic network to optimize microbial cell factories for the production of biofuels, platform chemicals, and other valuable bioproducts. asm.org

Fundamental Research in Carbohydrate Biochemistry and Plant Physiology

D-Sorbitol 6-phosphate is a central molecule in fundamental research exploring the intricacies of carbohydrate biochemistry and plant physiology. chemicalbook.comhmdb.ca Its position as a primary metabolite underscores its essential role in the growth, development, and stress response of plants, particularly those in the Rosaceae family. chemicalbook.comresearchgate.net

In the realm of carbohydrate biochemistry, the study of D-sorbitol 6-phosphate and its metabolizing enzymes provides a model for understanding enzyme kinetics, substrate specificity, and metabolic regulation. nih.govchemicalbook.com The conversion of glucose-6-phosphate to D-sorbitol 6-phosphate by S6PDH is a key regulatory point in sorbitol synthesis. chemicalbook.com Research into the properties of S6PDH, such as its optimal pH and cofactor requirements, sheds light on how metabolic pathways are controlled in response to cellular conditions. chemicalbook.com

From a plant physiology perspective, D-sorbitol 6-phosphate is integral to understanding carbon allocation and stress adaptation. In many fruit trees of the Rosaceae family, sorbitol, derived from D-sorbitol 6-phosphate, is a major photosynthetic product and the primary form of translocated carbon from source leaves to sink tissues like fruits. chemicalbook.comresearchgate.net Investigating the expression of genes encoding for enzymes in the sorbitol pathway, such as S6PDH, under different environmental conditions helps to elucidate the molecular mechanisms of stress tolerance. researchgate.net For example, increased expression of S6PDH and subsequent sorbitol accumulation have been observed under salt and osmotic stress, highlighting the role of this pathway in maintaining cellular turgor and protecting against oxidative damage. researchgate.net

Future Directions in D-Sorbitol 6-phosphate Research

While significant progress has been made in understanding the role of D-sorbitol 6-phosphate, several avenues for future research remain. These include the further characterization of its metabolic network and the exploration of its broader applications.

Elucidation of Uncharacterized Enzymes in its Metabolic Network

The metabolic network surrounding D-sorbitol 6-phosphate is not yet fully understood, and there are likely uncharacterized enzymes that play a role in its synthesis, degradation, and regulation. While key enzymes like S6PDH and SorPP have been studied, the potential for alternative pathways or regulatory enzymes exists. nih.govresearchgate.net For instance, while a yeast gene, YNL010W, has been identified as a polyol phosphatase capable of hydrolyzing sorbitol-6-phosphate, the full range of such enzymes in different organisms is not known. researchgate.net

Future research should focus on identifying and characterizing these unknown enzymes. This could involve a combination of genomic, proteomic, and metabolomic approaches to identify candidate genes and proteins whose expression or activity correlates with D-sorbitol 6-phosphate metabolism. Functional characterization of these newly identified enzymes would provide a more complete picture of the metabolic network and could reveal novel regulatory mechanisms. A deeper understanding of the entire enzymatic cascade will be crucial for more precise metabolic engineering efforts in both plants and microbes.

Integration of Computational and Experimental Methodologies

The complexity of metabolic pathways necessitates an integrated approach where computational modeling and experimental validation work in tandem. This synergy is particularly evident in the study of D-Sorbitol 6-phosphate and its associated enzymes and pathways, allowing researchers to build predictive models and test them in the laboratory.

A prime example of this integration is the structural and functional analysis of enzymes like sorbitol-6-phosphate dehydrogenase (S6PDH). In a study on S6PDH from rice, researchers combined experimental techniques—such as gene cloning, protein expression, and enzyme kinetic assays—with computational methods. wikipedia.org They used the experimental data to inform the creation of a three-dimensional homology model of the protein. This in silico model was then used for molecular docking simulations to predict how substrates like glucose-6-phosphate and D-Sorbitol 6-phosphate bind to the enzyme's active site. wikipedia.org This combined approach provides deep insights into the enzyme's mechanism and substrate specificity that would be difficult to obtain from either method alone.

Metabolic network modeling is another powerful computational tool. Researchers have constructed genome-scale metabolic flux models for organisms like the microalga Diplosphaera chodatii to analyze its capacity for sorbitol biosynthesis. nih.gov Based on the alga's genomic data, the model simulates metabolic capabilities and can predict how manipulating conditions, such as light intensity or nutrient availability, will affect the yield of sorbitol. nih.gov These predictions can then guide targeted experiments to engineer strains with enhanced production capabilities, highlighting how computational models can accelerate biotechnology applications.

Furthermore, in the context of drug discovery, computational methods are indispensable. The sorbitol pathway is a target for treating diabetic complications. Researchers use computational docking and simulation software to screen libraries of compounds for their potential to inhibit key enzymes like aldose reductase, which converts glucose to sorbitol. acs.org These computational analyses predict binding affinities and interaction modes, allowing for the rational design and synthesis of potent and specific inhibitors, which are then validated through in vitro enzyme inhibition assays. acs.org This integration of computational chemistry and experimental biology streamlines the development of new therapeutic agents.

Interactive Table 2: Examples of Integrated Computational and Experimental Methodologies

Methodology Biological Target Computational Approach Experimental Validation Objective Reference
Structural Biology Sorbitol-6-Phosphate Dehydrogenase (S6PDH) from rice Homology modeling and molecular docking Gene cloning, protein expression, enzyme kinetics To elucidate the 3D structure and substrate-binding mechanism of the enzyme. wikipedia.org
Metabolic Engineering Sorbitol biosynthesis pathway in Diplosphaera chodatii Metabolic flux model based on genome assembly Analysis of growth and sorbitol production under different conditions To analyze and predict the alga's metabolic capabilities for enhanced sorbitol production. nih.gov
Drug Discovery Aldose Reductase (polyol pathway enzyme) Molecular docking and computational screening of inhibitors In vitro enzyme inhibition assays of synthesized compounds To identify and optimize novel inhibitors for managing diabetic complications. acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.